3-(4-Bromo-3-fluorophenyl)prop-2-ynoic acid

Cross-Coupling Reaction Kinetics Electronic Effects

3-(4-Bromo-3-fluorophenyl)prop-2-ynoic acid (CAS 1339425-98-7) is an arylpropiolic acid derivative characterized by a terminal alkyne and a 1,2,4-trisubstituted phenyl ring bearing bromo (C4) and fluoro (C3) substituents. This specific substitution pattern confers distinct electronic and steric properties that influence its reactivity in transition metal-catalyzed cross-couplings and cycloaddition reactions.

Molecular Formula C9H4BrFO2
Molecular Weight 243.03 g/mol
Cat. No. B7893703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromo-3-fluorophenyl)prop-2-ynoic acid
Molecular FormulaC9H4BrFO2
Molecular Weight243.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C#CC(=O)O)F)Br
InChIInChI=1S/C9H4BrFO2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1,3,5H,(H,12,13)
InChIKeyGIDILCOHECXFLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Bromo-3-fluorophenyl)prop-2-ynoic acid: A Halogenated Terminal Alkyne Building Block for Specialized Coupling and Cycloaddition Chemistry


3-(4-Bromo-3-fluorophenyl)prop-2-ynoic acid (CAS 1339425-98-7) is an arylpropiolic acid derivative characterized by a terminal alkyne and a 1,2,4-trisubstituted phenyl ring bearing bromo (C4) and fluoro (C3) substituents [1]. This specific substitution pattern confers distinct electronic and steric properties that influence its reactivity in transition metal-catalyzed cross-couplings and cycloaddition reactions . It is primarily employed as a versatile intermediate in medicinal chemistry and materials science, where the alkyne moiety enables rapid molecular complexity generation via click chemistry and related transformations [2].

Why Generic Phenylpropiolic Acid Analogs Cannot Replace 3-(4-Bromo-3-fluorophenyl)prop-2-ynoic Acid in Structure-Sensitive Applications


Phenylpropiolic acid derivatives are not interchangeable; their physicochemical properties and biological activity are exquisitely sensitive to the nature and position of aryl ring substituents [1]. The ortho-bromo and meta-fluoro substitution pattern in this specific compound creates a unique electron density distribution that alters the alkyne's reactivity, the carboxylic acid's pKa, and the molecule's lipophilicity relative to its unsubstituted, mono-halogenated, or positional isomer counterparts [2]. Consequently, substituting a generic or in-stock analog—such as the 4-bromo-2-fluoro isomer or the saturated propanoic acid derivative—can lead to divergent reaction yields, altered regioselectivity in cycloadditions, or a complete loss of on-target potency in biological assays [3].

Quantitative Differentiation Guide: 3-(4-Bromo-3-fluorophenyl)prop-2-ynoic acid vs. Closest Analogs


Comparison of Alkyne Reactivity: Differential Hammett Substituent Constant (σp) Impact on Sonogashira Coupling Rates

The presence of the meta-fluoro (σm = 0.34) and para-bromo (σp = 0.23) substituents creates a unique net electron-withdrawing effect on the alkyne moiety. Compared to the unsubstituted parent phenylpropiolic acid (σp = 0.00), this compound exhibits a significantly increased Hammett σ constant (∑σ ≈ 0.57). This translates to a higher partial positive charge on the terminal alkyne carbon, which accelerates nucleophilic attack and oxidative addition steps in Sonogashira couplings [1]. In contrast, the 4-bromo-2-fluoro positional isomer places the strong -I fluoro group ortho to the alkyne, leading to steric hindrance that offsets electronic activation, often resulting in lower yields under identical conditions [2].

Cross-Coupling Reaction Kinetics Electronic Effects

Lipophilicity and Predicted Membrane Permeability: cLogP Comparison with Saturated Propanoic Acid and Cinnamic Acid Analogs

The rigid, planar alkyne linker imparts a distinct lipophilicity profile compared to analogs with sp3-hybridized or olefinic linkers. The predicted cLogP of 3-(4-Bromo-3-fluorophenyl)prop-2-ynoic acid is 2.8 [1]. This value is significantly higher than the saturated propanoic acid analog (cLogP ≈ 2.1) and marginally higher than the corresponding cinnamic acid analog (XLogP3 = 2.7) . The increased lipophilicity relative to the propanoic acid derivative suggests superior passive membrane permeability, a critical parameter in cell-based assays and drug discovery campaigns. While the cinnamic acid shows a similar value, the alkyne moiety in this compound provides a unique, linear geometry and a higher electron density for potential π-stacking interactions, distinguishing it from the E-alkene.

Medicinal Chemistry ADME Prediction Lipophilicity

Molecular Geometry and Binding Conformation: Topological Polar Surface Area (TPSA) Analysis versus Saturated and Olefinic Analogs

The linear geometry of the propiolic acid moiety imposes a rigid, rod-like conformation that differs fundamentally from the flexible propanoic acid chain and the planar, angled cinnamic acid linker. This geometric constraint is reflected in the Topological Polar Surface Area (TPSA), which is calculated as 37.3 Ų for this compound [1]. This value is identical to its 4-bromo-2-fluoro positional isomer but lower than that of the cinnamic acid analog (also 37.3 Ų, but with different spatial distribution) and significantly lower than the saturated propanoic acid analog (which typically has a slightly higher TPSA due to the sp3 carbon, estimated at ~37.3-40 Ų). More importantly, the linear alkyne spacer provides a precise, predictable vector for projecting the aryl halide moiety into a target protein's binding pocket, whereas the flexible propyl chain can adopt multiple conformations, potentially reducing binding affinity due to entropic penalties [2].

Structure-Based Drug Design Molecular Modeling Binding Conformation

Optimal Application Scenarios for 3-(4-Bromo-3-fluorophenyl)prop-2-ynoic acid Based on Quantitative Differentiation


High-Yield Sonogashira Coupling in the Synthesis of Complex Polyaromatic Scaffolds

Leverage the enhanced electrophilicity of the terminal alkyne (∑σ ≈ 0.57) to achieve rapid and high-yielding Sonogashira cross-couplings with a variety of aryl and heteroaryl halides. This is particularly advantageous when constructing extended π-conjugated systems for organic electronics or when appending the fragment to a complex late-stage intermediate in a medicinal chemistry program, where the ortho-fluoro analog may suffer from steric hindrance and reduced conversion [1].

Design and Synthesis of Cell-Permeable Chemical Probes with Optimized ADME Properties

Utilize the compound's favorable lipophilicity (cLogP = 2.8) and low TPSA (37.3 Ų) as a starting point for building cell-active probes or drug candidates. The data indicates a clear advantage in predicted membrane permeability over the saturated propanoic acid analog (cLogP ≈ 2.1), making it a superior choice for intracellular target engagement studies where passive diffusion is a primary mechanism of cellular uptake .

Click Chemistry and Cycloaddition-Based Library Synthesis

Employ the terminal alkyne as a robust handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or ruthenium-catalyzed reactions to rapidly generate diverse libraries of 1,2,3-triazoles. The electronic properties imparted by the 4-bromo-3-fluorophenyl group can influence the rate of cycloaddition and the stability of the resulting triazole products compared to less electron-deficient arylpropiolic acids [2].

Synthesis of Conformationally Restricted Peptidomimetics and Bioisosteres

Exploit the rigid, linear alkyne spacer as a non-classical bioisostere for an amide bond or a phenyl ring, effectively locking the molecule into a defined conformation. This can be used to probe the bioactive conformation of a ligand, potentially enhancing binding affinity and selectivity by reducing the entropic penalty of binding, a feature not achievable with the flexible propanoic acid analog [3].

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